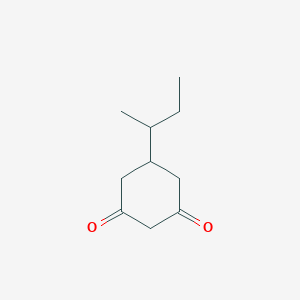

5-(Butan-2-yl)cyclohexane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-butan-2-ylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-7(2)8-4-9(11)6-10(12)5-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEMJWNRMQWCQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605364 | |

| Record name | 5-(Butan-2-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57641-91-5 | |

| Record name | 5-(Butan-2-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for 5 Butan 2 Yl Cyclohexane 1,3 Dione and Its Analogues

Direct Synthetic Approaches to 5-(Butan-2-yl)cyclohexane-1,3-dione

Direct synthesis of this compound can be achieved through several methodologies, with enol ester rearrangements being a notable approach.

Enol Ester Rearrangement Mechanisms utilizing Dimethylaminopyridine

A significant method for synthesizing 1,3-cyclohexanedione (B196179) derivatives involves the rearrangement of enol esters. This process can be effectively catalyzed by 4-Dimethylaminopyridine (DMAP). The synthesis commences with the formation of an enol ester from a corresponding acid chloride and a 1,3-cyclohexanedione. The subsequent rearrangement of this enol ester to the final triketone product is facilitated by DMAP. chesci.com This method provides a valuable alternative to traditional methods that may employ more hazardous reagents like cyanides. chesci.com

The mechanism involves the nucleophilic attack of DMAP on the carbonyl group of the enol ester, leading to a reactive intermediate that facilitates the acyl group's migration to the C-2 position of the cyclohexane (B81311) ring. This intramolecular rearrangement ultimately yields the desired 2-acyl-1,3-cyclohexanedione derivative.

Optimization of Reaction Conditions and Catalyst Systems for Rearrangements

The efficiency of enol ester rearrangements is highly dependent on the reaction conditions and the catalyst system employed. For the DMAP-catalyzed rearrangement, the reaction is typically heated to temperatures between 50-70°C for several hours. chesci.com The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). chesci.com

In the broader context of rearrangement reactions, such as the Johnson-Claisen rearrangement, optimization of parameters like temperature, reaction time, and the molar ratio of reactants is crucial for maximizing yields. For instance, microwave-assisted ortho ester Claisen rearrangements have been shown to be highly efficient, often requiring shorter reaction times (e.g., 5 minutes) and no solvent, leading to high yields of γ,δ-unsaturated esters. researchgate.net The choice of catalyst and solvent can also significantly impact the reaction's efficiency and selectivity. For example, in gold-catalyzed couplings, chlorinated solvents have been found to be more effective than polar aprotic or aromatic hydrocarbon solvents. researchgate.net

General Synthetic Strategies for Cyclohexane-1,3-dione Derivatives

A variety of synthetic strategies have been developed for the preparation of the cyclohexane-1,3-dione core structure, which can be subsequently functionalized to produce a range of analogues.

Michael Addition-Initiated Pathways

The Michael addition is a fundamental carbon-carbon bond-forming reaction widely used in the synthesis of cyclohexane-1,3-dione derivatives. researchgate.net This pathway typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, new series of cyclohexane-1,3-dione derivatives have been synthesized based on the Michael addition reaction, and their structures confirmed by various spectroscopic methods. researchgate.net

In some synthetic routes, the process can be initiated by a Knoevenagel condensation followed by a tandem Michael addition. acs.org For example, the reaction of cyclohexane-1,3-dione with aryl aldehydes can lead to the formation of tandem Knoevenagel and Michael adducts. acs.org

Claisen Condensation and Cyclization Protocols

The Claisen condensation is another cornerstone in the synthesis of β-dicarbonyl compounds, including cyclohexane-1,3-diones. youtube.com This reaction involves the condensation of two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. A crucial requirement for a successful Claisen condensation is the presence of at least two α-protons on one of the ester reactants. youtube.com

An intramolecular version of this reaction, the Dieckmann condensation, is particularly useful for forming cyclic β-keto esters, which are direct precursors to cyclic ketones like cyclohexane-1,3-dione. Furthermore, delta-keto-esters can be cyclized to form substituted or unsubstituted cyclohexane-1,3-diones by treatment with sodium methoxide, followed by neutralization. google.com

Consecutive Michael-Claisen Processes from Carbonyl Compounds

A powerful and regioselective strategy for synthesizing cyclohexane-1,3-dione derivatives involves a consecutive Michael-Claisen process. organic-chemistry.orgacs.org This one-pot reaction combines the Michael addition and Claisen condensation in a single operational sequence. The synthesis can start from simple and nonactivated ketones and α,β-unsaturated esters. acs.orggoogle.com

This method has been shown to be highly regioselective, with the Michael addition occurring at the more hindered site of the ketone enolate, followed by a Claisen cyclization. organic-chemistry.orgacs.orgresearchgate.net The reaction conditions, such as temperature and the choice of base (e.g., sodium hydride), are critical for controlling the reaction and minimizing byproducts. organic-chemistry.org For instance, preparing the acetone (B3395972) enolate at low temperatures (–10 °C to 0 °C) has proven effective. organic-chemistry.org This approach is scalable and has been used for the gram-scale synthesis of novel cyclohexane-1,3-dione derivatives. organic-chemistry.orgresearchgate.net

Multi-component Reaction Architectures

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the reduction of waste by combining three or more reactants in a single step. nih.gov For the synthesis of cyclohexane-1,3-dione analogues, MCRs provide a powerful platform for generating molecular diversity and complexity from simple starting materials.

A notable example is the five-component reaction used to synthesize 1,2,3-triazole-linked 1,4-dihydropyridines. nih.gov In this architecture, 1,3-cyclohexanedione acts as a key substrate, reacting alongside propargylated benzaldehydes, aryl azides, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297). nih.gov This process can proceed through different pathways, such as an initial Knoevenagel condensation between the triazole-aldehyde intermediate and the cyclohexane-1,3-dione, followed by a Michael addition, to yield the complex heterocyclic product. nih.gov

Similarly, MCRs involving cyclohexane-1,3-dione, various aromatic aldehydes, and active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) are employed to produce fused pyran and pyridine (B92270) derivatives. nih.gov These reactions are often facilitated by a base such as triethylamine (B128534) or ammonium acetate and demonstrate the versatility of the dione (B5365651) scaffold in constructing complex heterocyclic systems in a one-pot fashion. nih.gov

Another elegant one-pot strategy is the consecutive Michael-Claisen process for synthesizing cyclohexane-1,3-dione derivatives. google.comgoogle.com This method utilizes acetone (or its derivatives) and α,β-unsaturated esters. The reaction proceeds with remarkable regioselectivity, first through a Michael addition followed by a Claisen cyclization, to afford the desired dione structure. organic-chemistry.org This approach is particularly valuable as it allows for the synthesis of novel derivatives that were previously difficult to access. organic-chemistry.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Reference |

| Pseudo Five-Component | Diketene, Primary Amines, Aromatic Aldehydes | Triethylamine | Cyclohexane-1,3-dicarboxamide derivatives | researchgate.net |

| Five-Component | 1,3-Cyclohexanedione, Propargylated Benzaldehydes, Aryl Azides, Ethyl Acetoacetate, Ammonium Acetate | PEG-400, Ultrasonic/Microwave Irradiation | 1,2,3-Triazole-linked 1,4-Dihydropyridines | nih.gov |

| Multi-Component | 1,3-Cyclohexanedione, Aromatic Aldehydes, Malononitrile/Ethyl Cyanoacetate | Triethylamine/Ammonium Acetate | Fused Pyran/Pyridine Derivatives | nih.gov |

| Consecutive Michael-Claisen | Acetone, Ethyl Acrylate | Sodium Hydride (NaH), Toluene | 3-(2,4-cyclohexanone)-propyl carboxylic acid ethyl ester | google.com |

Electrocatalytic and Chemo-enzymatic Synthetic Routes

While specific electrocatalytic routes for this compound are not extensively documented, chemo-enzymatic strategies represent a burgeoning field for producing chiral molecules with high selectivity. These methods combine the efficiency of traditional chemical synthesis with the unparalleled stereocontrol of biological catalysts.

A key application for enzymes in this context is the asymmetric reduction of enones, a core structural feature of many cyclohexane-1,3-dione precursors. nih.gov For instance, integrated systems using a flavin-dependent Old Yellow Enzyme (OYE) have been developed for the asymmetric reduction of various cyclic enones. nih.gov Such a system can utilize H₂ for cofactor regeneration, offering a green and efficient pathway to chiral cyclic ketones which can then be elaborated into final products like 5-substituted cyclohexane-1,3-diones. nih.gov

The broader principle of chemo-enzymatic synthesis has been successfully applied to produce optically pure cyclic compounds. For example, a combined chemical and enzymatic method was used to synthesize a series of 5-amino-2-substitutedphenyl-1,3-dioxacycloalkanes, highlighting the potential of this approach to generate new classes of agents with high stereoisomeric purity. nih.govresearchgate.net These syntheses demonstrate that integrating enzymatic steps can be crucial for achieving the desired stereochemistry, which is often a critical factor for biological activity. nih.gov

| Synthetic Approach | Key Transformation | Biocatalyst Example | Target Feature | Reference |

| Chemo-enzymatic | Asymmetric Reduction | Old Yellow Enzyme (OYE) | Chiral cyclic ketone precursor | nih.gov |

| Chemo-enzymatic | Stereoselective Synthesis | Various (e.g., lipases for resolution) | Optically pure cyclic derivatives | nih.govresearchgate.net |

| Asymmetric Transfer Hydrogenation | Reduction of Prochiral Carbonyls | Alcohol Dehydrogenase variant | Enantiomerically enriched alcohols | nih.gov |

Regioselectivity and Stereoselectivity in Synthesis

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of this compound, as the butan-2-yl group introduces a chiral center, leading to the possibility of multiple diastereomers.

Regioselectivity is a key feature of the consecutive double Michael–Claisen cyclization (CDMCC) and Michael-Claisen cyclization (CMCC) processes. organic-chemistry.org When synthesizing cyclohexane-1,3-dione derivatives from acetone and unsaturated esters, the reaction exhibits remarkable regioselectivity in the initial Michael addition, which dictates the final substitution pattern on the cyclohexane ring. organic-chemistry.org This control is achieved by carefully managing reaction conditions, such as preparing the acetone enolate at low temperatures to yield the desired dione with minimal by-products. organic-chemistry.org

Stereoselectivity is addressed through methods like cascade reactions. A cascade inter–intramolecular double Michael strategy has been reported for synthesizing highly functionalized cyclohexanones from curcuminoids and arylidenemalonates, achieving complete diastereoselectivity in many cases. beilstein-journals.org Although applied to a different system, this demonstrates a powerful method for controlling the stereochemistry of multiple new chiral centers on a cyclohexane ring. The stereochemistry of the resulting products, including the trans relationship between substituents, can be unambiguously confirmed by techniques like X-ray crystallography. beilstein-journals.orgnih.gov The synthesis of a tetrasubstituted cyclohexane derivative as a precursor to perhydroquinoxalines also showcased a highly diastereoselective process where the major diastereomer could be isolated via recrystallization. nih.gov For this compound, such diastereoselective approaches would be essential to isolate the desired stereoisomer, which is often crucial for its intended biological activity.

Scalability and Industrial Relevance of Synthetic Processes

The industrial importance of cyclohexane-1,3-dione and its derivatives, primarily as intermediates for herbicides, drives the need for scalable and economically viable synthetic processes. organic-chemistry.orggoogle.comepo.org

A prominent example of a large-scale process is the manufacture of the parent 1,3-cyclohexanedione via the reduction of resorcinol (B1680541). google.com A patented process describes a transfer hydrogenation using sodium formate (B1220265) as the hydrogen donor and a palladium on carbon (Pd/C) catalyst. This method is advantageous for industrial scale-up because it avoids the hazards associated with using molecular hydrogen gas and does not require high-pressure reactors. google.com The process is performed in water at moderate temperatures (40°-70° C) and achieves high conversion (>98%) and selectivity (>96%), with final product yields greater than 89%. google.com

| Process Example: Resorcinol Reduction | |

| Starting Material | Resorcinol |

| Reagents | Sodium Formate, 5% Pd/C catalyst, Water |

| Temperature | 40°C - 70°C |

| Key Advantage | Avoids hazardous H₂ gas, suitable for conventional reactors |

| Yield | >89% |

| Reference | google.com |

The consecutive Michael-Claisen process has also demonstrated potential for scalability. Researchers have successfully conducted the synthesis on a multigram scale, producing up to 20 grams of a cyclohexane-1,3-dione derivative in a laboratory setting. organic-chemistry.org This highlights the method's potential for industrial application in producing bioactive molecules. organic-chemistry.org Furthermore, a gas-phase process for cyclizing delta-keto esters over a solid catalyst at high temperatures (100°C to 500°C) represents another approach suitable for continuous industrial production of cyclohexane-1,3-diones. google.com The consistent demand for this class of compounds in the agrochemical industry ensures ongoing research into optimizing and scaling these synthetic routes. organic-chemistry.org

Advanced Chemical Reactivity and Transformation Studies of 5 Butan 2 Yl Cyclohexane 1,3 Dione

Oxidation Reactions and Selective Functionalization

The presence of alpha-carbons adjacent to the carbonyl groups in 5-(butan-2-yl)cyclohexane-1,3-dione provides sites for selective oxidation. This allows for the introduction of further oxygen-containing functionalities into the molecule.

Alpha-Carbon Oxidation with KMnO₄ or CrO₃

Potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are powerful oxidizing agents capable of oxidizing the α-carbon positions of this compound. This reaction typically leads to the formation of carboxylic acid derivatives or introduces additional oxygen functionalities. The reaction proceeds because the carbon atoms adjacent to the carbonyl groups have weakened C-H bonds, making them susceptible to oxidation. libretexts.org The exhaustive oxidation of organic molecules by KMnO₄ generally continues until carboxylic acids are formed. libretexts.org

| Oxidizing Agent | Target Site | Potential Products |

| KMnO₄ | α-Carbon | Carboxylic acid derivatives |

| CrO₃ | α-Carbon | Carboxylic acid derivatives |

Formation of Gamma-Keto Acids as Intermediates

Controlled oxidation of this compound can lead to the formation of γ-keto acids. These intermediates are valuable precursors for the synthesis of various heterocyclic compounds. The reaction involves the cleavage of the cyclohexane (B81311) ring.

Reduction Methodologies and Derivative Formation

The carbonyl groups of this compound are susceptible to reduction by various reducing agents, leading to the formation of alcohols and other derivatives.

Carbonyl Group Reduction with NaBH₄ or LiAlH₄

Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents used for the reduction of the carbonyl groups in this compound. NaBH₄ is a milder reducing agent that selectively reduces aldehydes and ketones. masterorganicchemistry.comyoutube.com LiAlH₄ is a much stronger reducing agent and can reduce a wider variety of carbonyl-containing functional groups. ni.ac.rs The reduction of a ketone with NaBH₄ results in a secondary alcohol. youtube.comkhanacademy.org

| Reducing Agent | Reactivity | Product of Ketone Reduction |

| NaBH₄ | Milder, selective for aldehydes and ketones | Secondary alcohol |

| LiAlH₄ | Stronger, reduces a wider range of carbonyls | Secondary alcohol |

Synthesis of 5-(Butan-2-yl)cyclohexane-1,3-diol

The complete reduction of both carbonyl groups in this compound yields 5-(butan-2-yl)cyclohexane-1,3-diol. This diol derivative has potential applications in various fields, including polymer chemistry. The synthesis involves treating the diketone with a suitable reducing agent like NaBH₄ or LiAlH₄.

Generation of Enol Intermediates through Partial Reduction

Under milder reduction conditions, it is possible to achieve partial reduction of this compound, leading to the formation of enol intermediates. These enols are reactive species that can participate in further chemical transformations, offering alternative synthetic pathways to a variety of derivatives.

Nucleophilic and Electrophilic Substitution Pathways

The core reactivity of this compound involves transformations at the carbon atom situated between the two carbonyl groups (the α-position). This position is highly activated, facilitating both nucleophilic and electrophilic substitution reactions, often proceeding through an enol or enolate intermediate.

The reaction of 1,3-dicarbonyl compounds, such as this compound, with primary or secondary amines yields β-enaminones, commonly known as enamine derivatives. This condensation reaction is typically initiated by the nucleophilic attack of the amine on one of the carbonyl groups, forming a hemiaminal intermediate. Subsequent dehydration, often aided by azeotropic removal of water or a dehydrating agent, drives the reaction to completion. The resulting enamines are stabilized by conjugation between the amine lone pair, the carbon-carbon double bond, and the remaining carbonyl group. These enamine derivatives are not just stable products but also versatile intermediates for further synthetic elaborations, including cycloaddition reactions to form more complex heterocyclic systems. clockss.org

The methylene (B1212753) group at the C2 position of the this compound ring is readily halogenated. Due to the electron-withdrawing nature of the two adjacent carbonyl groups, the protons on this carbon are significantly acidic. In the presence of a base, an enolate is formed, which can then act as a nucleophile, reacting with electrophilic halogenating agents such as molecular bromine (Br₂), chlorine (Cl₂), or N-halosuccinimides (NCS, NBS). This reaction can also proceed under acidic conditions via the enol tautomer. The resulting 2-halo-5-(butan-2-yl)cyclohexane-1,3-dione is a valuable synthetic intermediate. For instance, α-bromo diketones are key precursors in the Hantzsch synthesis of thiazoles and other related heterocycles. nih.gov

| Reaction Type | Reagents | Product Class | Significance |

| Enamine Formation | Primary or Secondary Amines (e.g., Pyrrolidine) | β-Enaminones | Stable intermediates for cycloaddition reactions. clockss.org |

| α-Halogenation | Br₂, Cl₂, NBS, NCS | 2-Halo-1,3-diones | Key precursors for heterocyclic synthesis (e.g., thiazoles). nih.gov |

Condensation Reactions for Heterocyclic Ring Annulation

The 1,3-dicarbonyl moiety is an exemplary synthon for constructing a diverse range of heterocyclic rings through condensation and annulation reactions. By reacting with various binucleophiles, this compound can be elaborated into fused or substituted nitrogen, oxygen, and sulfur-containing heterocycles.

Isoxazoles: The synthesis of isoxazole (B147169) derivatives from 1,3-diones is a well-established transformation. The reaction of this compound with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) leads to the formation of a fused isoxazole ring system. researchgate.net The reaction proceeds through the initial formation of a monoxime at one of the carbonyl groups, which then undergoes intramolecular cyclization via the attack of the oxime hydroxyl group on the second carbonyl, followed by dehydration to yield the aromatic isoxazole ring. researchgate.netmdpi.com This method provides a direct route to structures like 4-(butan-2-yl)-6,7-dihydro-1,2-benzisoxazol-5(4H)-one. These reactions can be performed under various conditions, sometimes in aqueous media or under ultrasound irradiation, aligning with green chemistry principles. nih.gov

Barbiturate Analogs: Condensation of 1,3-dicarbonyl compounds with urea (B33335) or its derivatives, such as thiourea (B124793), is a classical method for synthesizing pyrimidine-based heterocycles, including analogs of barbiturates. mdpi.com The reaction of this compound with urea, typically catalyzed by an acid or base, results in a cyclocondensation reaction to form a fused pyrimidine-2,4-dione system. These Knoevenagel-type condensations are fundamental in medicinal chemistry for generating libraries of pharmacologically relevant scaffolds. mdpi.com

| Target Heterocycle | Reagents | Key Reaction Type | Resulting Structure Example |

| Isoxazole | Hydroxylamine Hydrochloride | Condensation/Cyclization | Fused isoxazole derivatives. researchgate.netmdpi.com |

| Barbiturate Analog | Urea, Acid/Base Catalyst | Knoevenagel Condensation | Fused pyrimidine-dione systems. mdpi.com |

Pyrans and Xanthenones: Pyrano-annulated structures can be synthesized from 1,3-cyclohexanediones through various pathways. A common method involves a one-pot, three-component reaction between an aromatic aldehyde, a 1,3-cyclohexanedione (B196179) like the title compound, and an active methylene compound such as malononitrile (B47326). This leads to fused pyran rings, specifically tetrahydroxanthenones. nih.gov Another route is the reaction of the dione (B5365651) with α,β-unsaturated ketones (chalcones), which yields chromene derivatives, a class of benzopyran heterocycles. scirp.org

Furans: Fused furan (B31954) rings, such as tetrahydrobenzofurans, can be synthesized from this compound. A typical method involves the reaction with an α-haloketone, like 3-chloro-pentane-2,4-dione, in the presence of a base. researchgate.net The dione enolate acts as a nucleophile, displacing the halide, and the resulting intermediate undergoes an intramolecular cyclization and dehydration to form the furan ring, a reaction reminiscent of the Paal-Knorr furan synthesis. chim.it

Coumarins: Coumarin (B35378) derivatives can be synthesized using 1,3-dicarbonyl compounds as the active methylene component in a Knoevenagel condensation with a 2-hydroxybenzaldehyde (salicylaldehyde) derivative. nih.gov The reaction, often catalyzed by a base like piperidine, involves the initial condensation followed by an intramolecular cyclization (lactonization) to form the characteristic coumarin scaffold. This provides a versatile route to 3-substituted coumarin derivatives.

| Target Heterocycle | Reagents | Key Reaction Type | Reference |

| Pyran / Xanthenone | Aromatic Aldehyde, Malononitrile | Multicomponent Reaction | nih.gov |

| Furan | α-Haloketone | Nucleophilic Substitution/Cyclization | researchgate.net |

| Coumarin | Salicylaldehyde, Base | Knoevenagel Condensation | nih.gov |

Thiazoles: The synthesis of thiazole (B1198619) derivatives often utilizes the famed Hantzsch thiazole synthesis. For a substrate like this compound, this would first require halogenation at the α-position to form a 2-halo-1,3-dione (as described in section 3.3.2). This α-haloketone derivative can then be condensed with a thioamide, such as thiourea or thioacetamide. analis.com.my The reaction involves the formation of both a C-S and a C-N bond through a cyclocondensation mechanism, yielding a fused thiazole heterocycle. nih.govbepls.com

Thiophenes: A powerful method for synthesizing highly substituted thiophenes is the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or β-dicarbonyl compound, a compound with an activated methylene group (like ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as diethylamine (B46881) or morpholine. impactfactor.orgijprajournal.com Applying this to this compound would lead to the formation of a fused 2-aminothiophene-3-carboxylate derivative, a valuable scaffold in medicinal chemistry and materials science. nih.gov

| Target Heterocycle | Reagents | Key Reaction Type | Reference |

| Thiazole | α-Haloketone derivative, Thioamide (e.g., Thiourea) | Hantzsch Synthesis | analis.com.my |

| Thiophene | α-Cyano Ester, Elemental Sulfur, Base | Gewald Reaction | impactfactor.orgijprajournal.com |

Pyrimidine (B1678525) and Pyridopyrimidine Formation

The 1,3-dicarbonyl system within this compound is an ideal electrophilic substrate for condensation reactions with nucleophilic reagents containing a nitrogen-carbon-nitrogen (N-C-N) backbone. This reactivity is widely exploited for the synthesis of pyrimidine-based heterocycles. bu.edu.egyoutube.com The general and most utilized method for constructing a pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment, such as a β-diketone, with compounds like urea, thiourea, or amidines. bu.edu.eg

For instance, the reaction of this compound with urea under acidic or basic conditions would lead to the formation of a fused bicyclic structure analogous to barbituric acid. This reaction proceeds through initial nucleophilic attack of the urea nitrogen on one of the carbonyl carbons, followed by cyclization and dehydration to yield the final heterocyclic product.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|---|---|---|

| This compound | Urea | Fused Pyrimidine-2,4-dione (Barbiturate analog) | Acid or base catalysis, heating |

| This compound | Guanidine | 2-Amino-fused-pyrimidine derivative | Base-catalyzed condensation |

| This compound | Thiourea | 2-Thio-fused-pyrimidine derivative | Acid or base catalysis, heating |

The synthesis of more complex pyridopyrimidines, which feature a fused pyridine (B92270) and pyrimidine ring, can also utilize 1,3-diones as key precursors. nih.govmdpi.com These syntheses often occur in a stepwise fashion. One common strategy involves the initial formation of a substituted aminopyridine from the dione, which is then cyclized to form the pyrimidine portion of the scaffold. rsc.org Multi-component reactions involving cyclohexane-1,3-diones, aldehydes, and ammonium (B1175870) acetate (B1210297) are established methods for creating fused pyridine rings, which can be further elaborated into pyridopyrimidines. nih.govresearchgate.net The reactivity of the dione moiety in this compound makes it a suitable candidate for these synthetic strategies, enabling access to a library of complex, biologically relevant heterocyclic compounds. nih.govnih.gov

Pericyclic Reactions: Diels-Alder Cycloadditions of Enol Forms

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings. sigmaaldrich.comlibretexts.org The reaction requires a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.com this compound can participate in this reaction through its enol tautomer. The enol form possesses a conjugated double bond system that can act as the four-π-electron diene component.

This reactivity is particularly useful for constructing polycyclic systems. When the enol form of this compound reacts with an electron-deficient alkene, such as maleic anhydride (B1165640) or other activated dienophiles, it undergoes a cycloaddition to form a fused, bridged bicyclic adduct. masterorganicchemistry.com The reaction is stereospecific and typically proceeds under thermal conditions, often by refluxing in an appropriate solvent. libretexts.orgcaltech.edu The ability to use cyclic dienes like the enol of a cyclohexane-1,3-dione derivative significantly expands the structural complexity achievable through this classic transformation. masterorganicchemistry.com

| Diene Component | Dienophile Example | Product Type | General Conditions |

|---|---|---|---|

| Enol form of this compound | Maleic Anhydride | Fused Bicyclic Adduct | Thermal (e.g., reflux in toluene) |

| Enol form of this compound | Acrolein | Fused Bicyclic Adduct | Thermal or Lewis acid catalysis |

Metal-Catalyzed Transformations and Chelation Chemistry

The β-diketone functionality is a superb chelating ligand for a wide variety of metal ions. prochemonline.comacs.org Upon deprotonation, the resulting enolate of this compound acts as a bidentate ligand, coordinating to a metal center through its two oxygen atoms. prochemonline.comresearchgate.net This forms a stable six-membered chelate ring, a common structural motif in coordination chemistry. It is known to form stable complexes with transition metals such as iron(III). nih.gov

This strong chelating ability is fundamental to the use of β-diketones in metal-catalyzed transformations. The diketonate ligand can stabilize the metal catalyst, modulate its reactivity, and influence the stereochemical outcome of a reaction. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, often rely on ligands to facilitate the catalytic cycle. libretexts.orgrsc.orgyoutube.com The general mechanism for these reactions involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov The formation of palladium complexes with β-diketonates can play a crucial role in these steps, particularly in the critical transmetalation step. nih.gov While specific palladium-catalyzed reactions using this compound as a ligand are not extensively detailed, the fundamental chemistry of metalla-β-diketones suggests its potential in such applications. acs.orgyoutube.com

| Complex Type | Ligand Form | Exemplary Metal Ions | Primary Application |

|---|---|---|---|

| Metal Diketonate | Enolate of this compound | Fe(III), Cu(II), Pd(II) | Homogeneous Catalysis, Precursors for Materials |

Mechanistic and Equilibrium Investigations of Tautomerism in 5 Butan 2 Yl Cyclohexane 1,3 Dione Systems

Keto-Enol Tautomeric Equilibria Analysis

The tautomerism of 5-(Butan-2-yl)cyclohexane-1,3-dione involves an equilibrium between the diketo form and its corresponding enol tautomer, 5-(Butan-2-yl)-3-hydroxycyclohex-2-en-1-one. Like other 1,3-dicarbonyl compounds, the position of this equilibrium is a critical determinant of the compound's chemical properties and reactivity. libretexts.org Tautomeric equilibria are typically catalyzed by trace amounts of acid or base. libretexts.org

In the case of cyclohexane-1,3-dione and its derivatives, the equilibrium often favors the enol form, particularly in non-polar solvents and in the solid state. cdnsciencepub.com The stability of the enol tautomer is attributed to the formation of a conjugated π-system (O=C−C=C−OH) and the stabilization afforded by hydrogen bonding. cdnsciencepub.com Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing the ratio of keto and enol forms in solution, as the slow interconversion on the NMR timescale allows for the distinct observation and integration of signals from each tautomer. researchgate.netthermofisher.com

Table 1: Representative Tautomeric Equilibrium Data for Related Cyclohexane-1,3-diones This table presents typical equilibrium data for analogous compounds, illustrating the general preference for the enol form. The values are influenced by substitution and solvent, as discussed in subsequent sections.

| Compound | Solvent | % Enol | Keq ([enol]/[keto]) |

| Cyclohexane-1,3-dione | Chloroform (B151607) | >95% | >19 |

| 5,5-Dimethylcyclohexane-1,3-dione (B117516) | Chloroform | ~67% | ~2.0 |

| 5,5-Dimethylcyclohexane-1,3-dione | Cyclohexane (B81311) | ~95% | 19 |

| 5,5-Dimethylcyclohexane-1,3-dione | Dimethyl Sulfoxide (DMSO) | ~52% | 1.08 |

Note: Data is compiled from studies on analogous compounds to illustrate general principles.

Intramolecular and Intermolecular Hydrogen Bonding Contributions to Tautomeric Stabilization

Hydrogen bonding is a paramount factor in the stability of the enol tautomer of cyclohexane-1,3-diones. vaia.com Unlike acyclic β-diketones, the geometry of the six-membered ring in cyclohexane-1,3-dione prevents the formation of the classic planar, six-membered ring via an intramolecular hydrogen bond without introducing significant strain. cdnsciencepub.com Instead, the enol form is stabilized by strong intermolecular hydrogen bonds in the solid state and in concentrated solutions, leading to the formation of dimers or higher-order aggregates. cdnsciencepub.comepa.gov These intermolecular bonds provide the necessary stabilization for the enol form to predominate.

In dilute solutions of non-polar solvents, where intermolecular interactions are minimized, the system still favors the enol form. epa.gov This suggests that even a distorted intramolecular hydrogen bond or other stabilizing interactions contribute to its preference over the keto form. In polar solvents, the competition between intramolecular and intermolecular hydrogen bonding becomes critical. Solvents like water or methanol (B129727) can form strong intermolecular hydrogen bonds with the carbonyl and hydroxyl groups of the enol, as well as the carbonyl groups of the keto form, disrupting the enol-enol dimerization and shifting the equilibrium. researchgate.net

Conformational Landscape and Energy Minima of Tautomeric Forms

The three-dimensional structures of the tautomers of this compound are crucial to understanding their relative stabilities.

Chair-Diketonic Form : The diketo tautomer is expected to exist predominantly in a chair conformation, which is the most stable arrangement for a cyclohexane ring, being largely free of angle and torsional strain. byjus.comdavuniversity.org The bulky 5-(butan-2-yl) substituent will overwhelmingly occupy an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with the axial protons on C1 and C3. libretexts.orgsapub.org The alternative chair conformer with an axial butan-2-yl group would be significantly higher in energy and thus negligibly populated at equilibrium.

Boat-Diketonic Form : The boat conformation of the diketone is not an energy minimum but rather a high-energy transition state for the interconversion between the two chair forms (a process known as a ring flip). masterorganicchemistry.comijert.org It is destabilized by torsional strain from eclipsing C-H bonds and steric strain between the "flagpole" hydrogens. davuniversity.org

Enol Tautomer Conformation : The enol form, 5-(butan-2-yl)-3-hydroxycyclohex-2-en-1-one, contains a C=C double bond, which imposes planarity on the C1, C2, C3, and C6 atoms. This results in a non-chair conformation, often described as a half-chair, sofa, or distorted envelope form. acs.org The butan-2-yl group is attached to the non-planar portion of the ring (C5) and will adopt a position that minimizes its steric interactions with the rest of the molecule. Computational studies on related systems show that the enol form can be energetically favored over the diketo form, despite the loss of the perfect chair geometry. acs.org

Computational Chemistry and Theoretical Modeling of 5 Butan 2 Yl Cyclohexane 1,3 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, providing a means to investigate the electronic structure and energetic properties of molecules with a high degree of accuracy. For 5-(Butan-2-yl)cyclohexane-1,3-dione, these calculations are crucial for understanding its stability, reactivity, and tautomeric preferences.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of medium to large-sized molecules due to its favorable balance of computational cost and accuracy. In the context of substituted cyclohexane-1,3-diones, DFT calculations are instrumental in determining optimized geometries, electronic properties, and relative energies of different conformers and tautomers.

For this compound, the primary focus of DFT studies would be the keto-enol tautomerism. The diketo form can exist in equilibrium with its enol tautomer, 3-hydroxy-5-(butan-2-yl)cyclohex-2-en-1-one. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be employed to calculate the energies of these tautomers and predict the equilibrium constant. The choice of the functional and basis set is critical and is often validated against experimental data for similar compounds.

Studies on related cyclohexane-1,3-dione derivatives have shown that the solvent environment plays a significant role in the position of the tautomeric equilibrium. researchgate.net Therefore, DFT calculations incorporating solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), are essential for obtaining results that are comparable to experimental conditions.

Table 1: Illustrative DFT-Calculated Relative Energies for Tautomers of a Substituted Cyclohexane-1,3-dione

| Tautomer | Functional/Basis Set | Solvent | Relative Energy (kcal/mol) |

| Diketo Form | B3LYP/6-31+G(d,p) | Gas Phase | 0.00 |

| Enol Form | B3LYP/6-31+G(d,p) | Gas Phase | -2.50 |

| Diketo Form | B3LYP/6-31+G(d,p) | DMSO | 0.00 |

| Enol Form | B3LYP/6-31+G(d,p) | DMSO | -4.20 |

Note: Data is representative and based on studies of similar compounds.

Ab Initio and Semi-Empirical Methods

While DFT is prevalent, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative approaches for electronic structure calculations. HF theory, being a mean-field approximation, often requires correction for electron correlation, which is addressed by post-HF methods like MP2. For a molecule like this compound, MP2 calculations can offer a higher level of accuracy for relative energies, albeit at a greater computational expense compared to DFT. researchgate.net

Semi-empirical methods, on the other hand, offer a faster, though less accurate, alternative by incorporating parameters derived from experimental data. These methods can be useful for preliminary conformational searches of the flexible butan-2-yl side chain to identify low-energy conformers before applying more rigorous DFT or ab initio calculations.

Reaction Mechanism Elucidation through Transition State Theory

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Transition State Theory (TST) provides a framework for calculating the rates of elementary reactions. In combination with quantum chemical calculations, TST can be used to locate transition state structures and compute activation energies, offering deep insights into reaction pathways.

For this compound, a key reaction to study is the keto-enol tautomerization. Computational methods can map out the potential energy surface for the interconversion between the keto and enol forms. This involves locating the transition state for the proton transfer reaction. The calculated activation energy barrier provides a quantitative measure of the reaction rate. Studies on the parent cyclohexane-1,3-dione have explored the activation free energy barriers for enolization, highlighting the influence of ring size and solvent. acs.orgsemanticscholar.org

Table 2: Representative Calculated Activation Energies for Keto-Enol Tautomerization

| System | Method | Solvent | Activation Energy (kcal/mol) |

| Cyclohexane-1,3-dione | M06-2X/6-31+G(d,p) | Water | 29.7 |

| Cyclopentane-1,3-dione | M06-2X/6-31+G(d,p) | Water | 28.6 |

Note: Data is for related cyclic diones and illustrates the application of the methodology. acs.org

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of new compounds. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be invaluable.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods, most commonly the Gauge-Independent Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane. Such calculations can help in the assignment of complex experimental spectra and in distinguishing between different isomers or tautomers. researchgate.net

IR Spectroscopy: The calculation of vibrational frequencies through quantum chemical methods allows for the prediction of the IR spectrum. The positions and intensities of the absorption bands can be calculated, which correspond to the different vibrational modes of the molecule. This is particularly useful for identifying characteristic functional groups, such as the carbonyl (C=O) stretches in the diketo form and the hydroxyl (O-H) and conjugated carbonyl stretches in the enol form.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and, consequently, the UV-Vis absorption spectrum. These calculations can provide information about the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions (e.g., n → π* or π → π* transitions), which are characteristic of the chromophores present in the molecule.

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Cyclohexane-1,3-dione Derivative

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

| C1 (C=O) | 205.4 | 203.8 |

| C2 | 55.1 | 54.2 |

| C3 (C=O) | 205.4 | 203.8 |

| C4 | 48.9 | 47.5 |

| C5 | 30.7 | 30.1 |

| C6 | 48.9 | 47.5 |

Note: Data is representative and based on studies of similar compounds. researchgate.net

Molecular Docking and Ligand-Based Drug Design Principles for Derivatives

Derivatives of cyclohexane-1,3-dione are known to exhibit a range of biological activities, including herbicidal and anticancer properties. nih.govacs.org Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the study of intermolecular interactions.

For derivatives of this compound, molecular docking studies can be employed to explore their potential as inhibitors of specific biological targets, such as enzymes or protein receptors. nih.gov By docking a library of virtual derivatives into the active site of a target protein, it is possible to predict their binding affinities and modes of interaction. This information is crucial for ligand-based drug design, where the design of new, more potent inhibitors is guided by the structure of known active compounds. The butan-2-yl group can be systematically modified to explore the effects of steric bulk and lipophilicity on binding affinity.

Table 4: Example Molecular Docking Scores for Hypothetical Derivatives against a Target Protein

| Derivative of this compound | Target Protein | Docking Score (kcal/mol) |

| Parent Compound | Example Kinase | -7.2 |

| 4-Fluorophenyl derivative | Example Kinase | -8.5 |

| 3-Chlorophenyl derivative | Example Kinase | -8.9 |

Note: This data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, untested compounds and to guide the design of more potent derivatives.

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogues with varying substituents on the cyclohexane (B81311) ring or the butan-2-yl group. The biological activity of these compounds would be determined experimentally. A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would then be calculated for each compound using computational methods. Statistical techniques, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a QSAR model that relates the descriptors to the observed activity. nih.gov Such models can provide valuable insights into the structural features that are important for the desired biological effect.

Table 5: Examples of Molecular Descriptors Used in QSAR Studies of Cyclohexane-1,3-dione Derivatives

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | HOMO/LUMO energies | Reactivity and charge transfer |

| Steric | Molar refractivity (MR) | Size and polarizability |

| Hydrophobic | LogP | Partitioning between aqueous and lipid phases |

| Topological | Wiener index | Molecular branching |

Note: These are general examples of descriptors used in QSAR studies. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the atomic-level movements and conformational landscapes of molecules over time. For this compound, MD simulations would be instrumental in exploring the flexibility of the cyclohexane ring and the rotational freedom of the butan-2-yl substituent.

A hypothetical MD simulation would likely reveal the following key dynamics:

Ring Inversion: The cyclohexane ring would undergo chair-to-chair interconversions, a fundamental process in six-membered rings. The energy barrier for this inversion would be influenced by the steric bulk of the sec-butyl group.

Substituent Orientation: The butan-2-yl group itself has rotational freedom around the C-C bond connecting it to the cyclohexane ring. This would lead to multiple rotamers, each with a distinct energy profile. The interplay between the ring conformation and the substituent's orientation would define the dominant low-energy conformers in a given environment.

Keto-Enol Tautomerism: Cyclohexane-1,3-diones can exist in equilibrium with their enol forms. MD simulations coupled with quantum mechanics (QM/MM) could elucidate the dynamics and energetic favorability of this tautomerization process, which is crucial for the compound's reactivity and potential as a chelating agent.

Intermolecular Interactions:

The nature of intermolecular interactions is critical for understanding the condensed-phase properties of this compound, such as its crystal packing, solubility, and potential to interact with biological targets. The primary intermolecular forces at play would be:

Dipole-Dipole Interactions: The two carbonyl groups create a significant molecular dipole, leading to strong dipole-dipole interactions that would be a major contributor to the crystal lattice energy.

Van der Waals Forces: The nonpolar alkyl portions of the molecule, the cyclohexane ring and the sec-butyl group, would interact through weaker van der Waals forces.

Hydrogen Bonding: While the diketone form cannot act as a hydrogen bond donor, the carbonyl oxygens are effective hydrogen bond acceptors. In the presence of suitable donors (e.g., water, alcohols), hydrogen bonding would play a significant role. The enol tautomer, however, can act as both a hydrogen bond donor and acceptor.

Hypothetical Data from Conformational Analysis

In the absence of specific experimental or simulated data for this compound, we can extrapolate from studies on similar 5-substituted cyclohexane-1,3-diones. The following table presents a hypothetical distribution of conformer energies, which would be a typical output of a conformational search and energy minimization study.

| Conformer | Axial/Equatorial Orientation of Butan-2-yl | Relative Energy (kcal/mol) | Population (%) |

| 1 | Equatorial | 0.00 | 75.2 |

| 2 | Axial | 1.50 | 24.8 |

This table is for illustrative purposes only and is based on general principles of conformational analysis for substituted cyclohexanes. The actual energy differences and population distributions would require specific computational studies.

Strategic Applications in Complex Organic Synthesis and Material Science

Role as a Versatile Building Block in Retrosynthetic Analysis

Organic building blocks are functionalized molecules that act as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. They are fundamental in medicinal chemistry, organic synthesis, and material science for creating everything from supramolecular complexes to novel pharmaceuticals. lifechemicals.com

5-(Butan-2-yl)cyclohexane-1,3-dione exemplifies such a versatile building block. Its utility in retrosynthetic analysis stems from the high reactivity of its 1,3-dicarbonyl motif. The methylene (B1212753) group situated between the two carbonyls is particularly acidic, allowing for easy deprotonation and subsequent alkylation or acylation reactions. This reactivity, combined with the carbonyl groups' susceptibility to nucleophilic attack and condensation reactions, enables chemists to use this compound as a linchpin for constructing intricate molecular frameworks, including various heterocyclic systems and precursors for natural products. researchgate.netportico.org The cyclohexane (B81311) scaffold provides a robust six-membered ring that can be incorporated into larger polycyclic structures. researchgate.net

Synthesis of Functionalized Furans and Related Heterocycles

The 1,3-dione functionality is an excellent precursor for the synthesis of various heterocyclic compounds. One of the most notable applications is in the palladium-catalyzed, one-pot synthesis of functionalized furans. mdpi.com This reaction typically involves the coupling of a 1,3-dicarbonyl compound, such as a cyclohexane-1,3-dione derivative, with an alkenyl bromide.

Research has shown that catalysts like PdCl₂(CH₃CN)₂ are highly effective, with optimal conditions often involving a dioxane solvent, a potassium carbonate (K₂CO₃) base, and a copper(II) chloride (CuCl₂) oxidant at elevated temperatures. mdpi.com The versatility of this method allows for the synthesis of a wide range of furan (B31954) derivatives by varying the substituents on both the dione (B5365651) and the alkenyl bromide, although steric hindrance from bulky groups can impact reaction yields. mdpi.com

Table 1: Examples of Palladium-Catalyzed Furan Synthesis from 1,3-Diketones Data based on analogous reactions to illustrate the synthetic utility of the 1,3-dione motif.

| 1,3-Diketone Reactant | Alkenyl Bromide Reactant | Resulting Furan Product | Yield (%) |

|---|---|---|---|

| 1,3-Diphenylpropane-1,3-dione | Allyl bromide | Phenyl(2-phenyl-5-vinylfuran-3-yl)methanone | 94 |

| 1,3-Diphenylpropane-1,3-dione | (E)-1-Bromohex-2-ene | (5-Butyl-2-phenylfuran-3-yl)(phenyl)methanone | 72 |

| 1,3-Diphenylpropane-1,3-dione | (E)-1-Bromo-3,4-dimethylpent-2-ene | (5-(3-Methyl-butan-2-yl)-2-phenylfuran-3-yl)(phenyl)methanone | 85 |

Beyond furans, the cyclohexane-1,3-dione core is instrumental in synthesizing other heterocycles. For instance, it can undergo a condensation reaction with phenylhydrazine, followed by an acid-catalyzed Fischer indole synthesis, to produce tetrahydro-4-oxocarbazoles, which are precursors to carbazoles. nih.gov This highlights the adaptability of the dione in forming both five- and six-membered heterocyclic rings containing various heteroatoms. researchgate.net

Precursor for Advanced Polymer Architectures

While direct polymerization of this compound is not common, its functional groups offer significant potential for its use as a precursor to monomers for advanced polymer architectures. The carbonyl groups can be chemically transformed, for example, through reduction to diols or oxidation to dicarboxylic acids.

These modified cyclohexane derivatives can then serve as monomers in condensation polymerization reactions. For example, a diacid derived from the cyclohexane ring could be reacted with a diamine to form a polyamide, or with a diol to form a polyester. This strategy is analogous to the synthesis of sustainable polycyclobutane materials where cyclobutane-diacids are used as building blocks for thermoplastics. und.edu The rigid, cyclic nature of the cyclohexane backbone derived from this compound could impart desirable properties to the resulting polymer, such as increased thermal stability and rigidity.

Applications in Agrochemical Design (e.g., Herbicidal Agents)

Derivatives of cyclohexane-1,3-dione represent a critically important class of commercial herbicides. researchgate.net These compounds primarily function by inhibiting key plant enzymes, leading to reduced growth and eventual death of susceptible weed species. researchgate.net Two well-established molecular targets for this class of herbicides are Acetyl-Coenzyme A Carboxylase (ACCase) and 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netnih.gov

ACCase Inhibition : Many grass-specific herbicides are cyclohexane-1,3-dione oxime ethers. They inhibit ACCase, an enzyme essential for the biosynthesis of fatty acids, a vital process for plant membrane formation and energy storage. researchgate.net Commercial herbicides in this class include Butroxydim and Tepraloxydim. researchgate.net

HPPD Inhibition : Another group of cyclohexane-1,3-dione derivatives, known as triketones, targets the enzyme HPPD. nih.gov HPPD is a crucial enzyme in the biosynthesis of plastoquinone, which is an essential cofactor for carotenoid production and a key electron carrier in photosynthesis. nih.gov Inhibition of HPPD leads to the characteristic bleaching of plant tissues. nih.gov

Detailed research on 2-acyl-cyclohexane-1,3-diones has provided insights into their structure-activity relationship as HPPD inhibitors. The potency of these compounds is highly dependent on the nature of the acyl side chain.

Table 2: Inhibitory Activity of 2-Acyl-cyclohexane-1,3-dione Congeners against Plant HPPD

| Compound | Side Chain Length | IC₅₀ (μM) |

|---|---|---|

| 2-nonanoyl-cyclohexane-1,3-dione | C₉ | 0.28 |

| 2-decanoyl-cyclohexane-1,3-dione | C₁₀ | 0.22 |

| 2-undecanoyl-cyclohexane-1,3-dione | C₁₁ | 0.18 |

| 2-dodecanoyl-cyclohexane-1,3-dione | C₁₂ | 0.22 |

| Sulcotrione (Commercial Herbicide) | - | 0.25 |

IC₅₀ represents the concentration required for 50% inhibition.

As shown in the table, a C₁₁ alkyl side chain was found to be optimal for inhibitory activity, being slightly more potent than the commercial herbicide sulcotrione. nih.gov Further research has led to the development of highly potent derivatives, such as 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione compounds, which exhibit IC₅₀ values as low as 0.21 μM against Arabidopsis thaliana HPPD. medchemexpress.com

Utility in Natural Product Total Synthesis

The cyclohexane-1,3-dione framework is a versatile and inexpensive starting point for the total synthesis of structurally complex and biologically active natural products. researchgate.netyoutube.com Its inherent reactivity allows for the construction of bicyclic to hexacyclic natural product skeletons. youtube.com

Synthetic chemists have utilized this building block in numerous elegant strategies. For example, derivatives of cyclohexane-1,3-dione are key starting materials in cascade reactions to construct tetrahydroxanthone cores, which are foundational structures for natural products like rugulotrosin A. researchgate.net Similarly, the asymmetric total synthesis of the sesquiterpene (+)-ar-macrocarpene has been achieved in high yield starting from 5,5-dimethylcyclohexane-1,3-dione (B117516), demonstrating the utility of this scaffold in terpene synthesis. researchgate.net The compound also serves as a precursor in the synthesis of complex polycyclic diterpenoids, such as grayananes, and other frameworks like triquinanes. beilstein-journals.orgnih.gov Its application in forming macrocyclic cores through strategic cyclization reactions further underscores its importance in synthesizing challenging natural product targets. frontiersin.org

Advanced Spectroscopic and Chromatographic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-(Butan-2-yl)cyclohexane-1,3-dione. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the electronic environment of the atoms.

A significant aspect of the NMR analysis of cyclohexane-1,3-diones is the investigation of keto-enol tautomerism. studysmarter.co.ukresearchgate.net In solution, these compounds can exist as an equilibrium mixture of the diketo form and its corresponding enol tautomers. wikipedia.org The position of this equilibrium is often dependent on the solvent and temperature. The ¹H NMR spectrum would be expected to show distinct signals for the protons of both the diketo and enol forms, with the integration of these signals providing a quantitative measure of the tautomeric ratio.

Expected ¹H NMR Spectral Data:

For the diketo form of this compound, the protons on the cyclohexane (B81311) ring would exhibit complex splitting patterns due to their diastereotopic nature. The protons of the sec-butyl group would appear as a doublet for the terminal methyl group, a triplet for the other methyl group, a multiplet for the methylene (B1212753) protons, and a multiplet for the methine proton. In the enol form, a characteristic signal for the enolic hydroxyl proton would be observed, typically as a broad singlet. The vinylic proton of the enol would also produce a distinct signal.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would also reflect the tautomeric equilibrium. The diketo form would show two signals for the carbonyl carbons (C1 and C3) in the range of 200-210 ppm. The carbons of the cyclohexane ring and the sec-butyl substituent would also have characteristic chemical shifts. For the enol form, the carbonyl carbon signal would be shifted upfield, and signals for the enolic double bond carbons would appear.

| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Diketo C=O | - | 200 - 210 |

| Enol C=O | - | 190 - 200 |

| Enol C=C | 5.0 - 6.0 | 100 - 110 (C-H), 170-180 (C-OH) |

| Enol O-H | 10 - 15 | - |

| Cyclohexane Ring CH₂ | 2.0 - 3.0 | 30 - 50 |

| Cyclohexane Ring CH | 2.5 - 3.5 | 40 - 50 |

| sec-Butyl CH₃ (doublet) | 0.8 - 1.0 | 10 - 15 |

| sec-Butyl CH₃ (triplet) | 0.7 - 0.9 | 15 - 20 |

| sec-Butyl CH₂ | 1.2 - 1.5 | 25 - 35 |

| sec-Butyl CH | 1.5 - 1.8 | 35 - 45 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by the characteristic absorption bands of the carbonyl groups.

In the diketo form, a strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1700-1725 cm⁻¹. The presence of two carbonyl groups might lead to a splitting of this band. If the enol form is present, a broad O-H stretching band would appear in the region of 3200-3600 cm⁻¹, and the C=O stretching vibration would shift to a lower wavenumber (around 1650 cm⁻¹) due to conjugation. A C=C stretching vibration for the enol form would also be observed around 1600-1640 cm⁻¹. The spectrum would also show C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹. acs.orgnist.gov

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Enol) | Stretching | 3200 - 3600 (broad) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Diketo) | Stretching | 1700 - 1725 (strong, sharp) |

| C=O (Enol) | Stretching | ~1650 (strong, sharp) |

| C=C (Enol) | Stretching | 1600 - 1640 |

| C-H | Bending | 1350 - 1470 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₆O₂, Molecular Weight: 168.23 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 168. studysmarter.co.uknih.gov

The fragmentation of the molecular ion would likely proceed through several pathways characteristic of cyclic ketones and alkyl-substituted cyclohexanes. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation pathway for ketones. The loss of the sec-butyl group (C₄H₉, 57 amu) would result in a fragment ion at m/z 111. Another likely fragmentation is the loss of an ethyl group (C₂H₅, 29 amu) from the sec-butyl substituent, leading to a fragment at m/z 139. Cleavage of the cyclohexane ring itself can also occur, leading to a variety of smaller fragment ions. For instance, a retro-Diels-Alder reaction of the enol form could lead to characteristic fragments.

Predicted Mass Spectrometry Fragmentation:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 168 | [C₁₀H₁₆O₂]⁺ | Molecular Ion |

| 140 | [C₈H₁₂O₂]⁺ | Loss of C₂H₄ (28 amu) from the ring |

| 111 | [C₆H₇O₂]⁺ | Loss of sec-butyl radical (•C₄H₉, 57 amu) |

| 83 | [C₅H₃O]⁺ | Further fragmentation of the ring |

| 57 | [C₄H₉]⁺ | sec-Butyl cation |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Tautomer Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and can also be employed to separate its tautomers. acs.org Due to the different polarities of the diketo and enol forms, they can be separated using an appropriate stationary and mobile phase.

A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for this purpose. The more polar diketo form would elute earlier than the less polar enol form. The purity of the sample can be determined by integrating the area of the main peak and any impurity peaks detected by a UV detector, typically set at a wavelength where both tautomers absorb. The ability to separate the tautomers allows for their individual collection and further characterization.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (e.g., at 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and conformational details. For this compound, a single-crystal X-ray diffraction study would reveal which tautomer (diketo or enol) is present in the crystalline form and the precise conformation of the cyclohexane ring.

In related cyclohexane-1,3-dione derivatives, the cyclohexane ring has been observed to adopt various conformations, including chair and twist-boat forms. nih.gov The sec-butyl substituent can occupy either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance. libretexts.orgwikipedia.org The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding (in the case of the enol form) and van der Waals forces.

Hypothetical Crystallographic Data:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 10 - 15 |

| c (Å) | 6 - 10 |

| α, γ (°) | 90 |

| β (°) | 95 - 105 |

| Z (molecules/unit cell) | 4 |

Note: These are hypothetical values and would need to be determined experimentally.

Millimeter-Wave Absorption Spectroscopy for Gas-Phase Conformational Studies

Millimeter-wave (MMW) absorption spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. This method can provide highly accurate information about the molecular geometry and conformational preferences of this compound in an isolated environment, free from intermolecular interactions present in the condensed phase.

By analyzing the rotational spectra, it is possible to determine the rotational constants, which are inversely proportional to the moments of inertia of the molecule. This allows for the precise determination of the molecular structure. For a flexible molecule like this compound, MMW spectroscopy can distinguish between different conformers (e.g., chair conformations with the substituent in axial or equatorial positions) and even different rotamers of the sec-butyl group. acs.org The relative intensities of the rotational transitions can provide information about the relative energies of the different conformers. While specific MMW data for this compound is not available, the technique offers a powerful approach for detailed conformational analysis of substituted cyclohexanes. wikipedia.orgacs.org

Conclusion and Future Research Directions

Summary of Current Research Landscape on 5-(Butan-2-yl)cyclohexane-1,3-dione

The current body of scientific literature on the specific molecule this compound is notably sparse. Publicly accessible research databases and peer-reviewed journals contain minimal to no specific studies detailing its synthesis, characterization, or application. The primary available information comes from chemical databases which list its basic properties, such as molecular formula (C₁₀H₁₆O₂) and molecular weight. nih.gov

While direct research on this compound is limited, the broader class of substituted cyclohexane-1,3-diones is the subject of extensive investigation. These compounds are recognized as versatile precursors in organic synthesis for a wide range of biologically active molecules, including natural products and pharmaceuticals. researchgate.net Research has demonstrated their utility in creating various heterocyclic compounds like 4H-chromenones, acridinediones, and 1,4-dihydropyridines, which exhibit a diverse array of biological activities. researchgate.net

Studies on analogous compounds, such as 2,5-dialkylcyclohexan-1,3-diones, have identified them as a significant class of natural products, for instance, acting as sex pheromones in certain orchid species. nih.gov Furthermore, the cyclohexane-1,3-dione core is a key structural unit in some commercial herbicides and pesticides. researchgate.netgoogle.com The rich chemistry of this class of compounds stems from the highly active methylene (B1212753) group and the dicarbonyl functionality, allowing for a variety of chemical transformations. researchgate.net

Identification of Knowledge Gaps in its Chemical Properties and Reactions

The lack of dedicated research on this compound has resulted in significant knowledge gaps concerning its fundamental chemical properties and reactivity.

Key Knowledge Gaps:

Synthesis and Yield Optimization: While general methods for synthesizing substituted cyclohexane-1,3-diones exist, specific, optimized, and high-yield synthetic routes to this compound have not been reported. epo.orggoogle.com

Spectroscopic and Physicochemical Data: There is a complete absence of published experimental data for this compound. This includes a lack of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for its unambiguous identification and characterization.

Tautomeric Equilibrium: Cyclohexane-1,3-diones exist in a tautomeric equilibrium between the diketo and enol forms. The specific equilibrium for this compound, and how the butan-2-yl substituent influences it, is unknown.

Reactivity and Reaction Mechanisms: The reactivity of the active methylene and dicarbonyl groups in this specific compound has not been investigated. Its participation in key reactions typical for this class of compounds, such as alkylations, condensations, and heterocycle formations, remains to be explored.

Conformational Analysis: The conformational dynamics, including the energy associated with the chair-chair interconversion, have not been studied for this molecule. scielo.org.mx

Emerging Trends in Substituted Cyclohexane-1,3-dione Chemistry

The field of substituted cyclohexane-1,3-dione chemistry is dynamic, with several emerging trends focused on expanding their synthetic utility and application in various scientific domains.

Catalysis in Synthesis: There is a growing emphasis on the development of novel catalytic systems, including the use of solid supports like KF-Alumina, for the efficient and selective synthesis of functionalized cyclohexane-1,3-diones. researchgate.net

Medicinal Chemistry Applications: Substituted cyclohexane-1,3-diones are increasingly being used as scaffolds for the design of new therapeutic agents. nih.govacs.org Recent studies have focused on their potential as anticancer agents, particularly as inhibitors of receptor tyrosine kinases like c-Met. nih.govnih.gov

Development of Novel Herbicides and Pesticides: The cyclohexane-1,3-dione core continues to be a foundational element in the development of new agrochemicals. google.comsioc-journal.cn Research is focused on creating derivatives with improved efficacy and selectivity.

Asymmetric Synthesis: The development of methods for the asymmetric synthesis of chiral cyclohexane-1,3-dione derivatives is a significant area of interest, particularly for their application in the total synthesis of complex natural products.

Computational and In Silico Studies: The use of computational tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, is becoming increasingly prevalent in predicting the biological activities of new cyclohexane-1,3-dione derivatives and in guiding synthetic efforts. nih.govacs.org

Proposed Avenues for Future Experimental and Theoretical Investigations

To address the existing knowledge gaps and to fully explore the potential of this compound, a structured approach combining both experimental and theoretical investigations is proposed.

Proposed Experimental Investigations:

Systematic Synthesis and Optimization: Development and optimization of a reliable synthetic protocol for this compound. This would involve exploring different starting materials and reaction conditions to achieve high yields and purity.

Comprehensive Spectroscopic Characterization: Detailed analysis of the purified compound using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and high-resolution MS) to confirm its structure and establish a reference dataset.

Investigation of Tautomerism: A study of the keto-enol tautomerism of the compound in various solvents and at different temperatures using NMR spectroscopy.

Exploration of Reactivity: A systematic investigation of the reactivity of this compound in a range of fundamental organic reactions, such as Michael additions, aldol (B89426) condensations, and the synthesis of heterocyclic derivatives.

Biological Screening: Preliminary screening of the compound for potential biological activities, such as herbicidal, antimicrobial, or anticancer properties, based on the known applications of this chemical class. researchgate.netnih.gov

Proposed Theoretical Investigations:

Quantum Chemical Calculations: Use of Density Functional Theory (DFT) to calculate the geometric, electronic, and spectroscopic properties of the molecule. This would aid in the interpretation of experimental data.

Conformational Analysis: Computational modeling of the conformational landscape of this compound to determine the relative stabilities of different conformers and the energy barriers for their interconversion. scielo.org.mx

Reaction Mechanism Studies: Theoretical investigation of the mechanisms of key reactions involving this compound to understand its reactivity and to predict potential reaction pathways.

Molecular Docking Studies: If preliminary biological screening shows promise, in silico docking studies could be performed to predict potential biological targets and to guide the design of more potent analogues. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Butan-2-yl)cyclohexane-1,3-dione, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation of 1,3-cyclohexanedione with butan-2-ol derivatives. For example, toluenesulfonic acid (p-TsOH) in refluxing toluene with a Dean-Stark apparatus enables efficient water removal, improving yield . Alternative methods include multi-component reactions, such as combining aldehydes, alkynes, and 1,3-diones under copper catalysis in aqueous PEG400, which enhances regioselectivity and reduces side reactions . Optimization involves adjusting catalyst loading (e.g., 20 mol% Cu salts), solvent polarity, and reaction time to balance purity and efficiency.

Q. Which spectroscopic and computational techniques are most reliable for characterizing 5-substituted 1,3-diones?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and ring conformation.

- X-ray crystallography : Resolves spatial arrangements of substituents (e.g., phenyl groups in related dioxanes) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

- Mass spectrometry : Determines molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 5-substituted 1,3-diones be addressed?

- Methodological Answer : Regioselectivity issues arise when unsubstituted or differently substituted diones form complex mixtures. Strategies include:

- Steric directing groups : Bulky substituents (e.g., butylidene) at the 2-position guide reaction pathways .

- Catalyst tuning : Copper(I) salts with PEG400/water mixtures improve selectivity for alkyne-addition reactions .

- Avoiding over-oxidation : Limiting oxidant usage prevents side reactions, as seen in failed attempts with cyclohexane-1,3-dione lacking 5-substituents .

Q. What computational approaches are used to model the reactivity of this compound in enzyme interactions?